Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 207405-61-6
Cat. No.: VC2765394
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate - 207405-61-6](/images/structure/VC2765394.png)
CAS No. | 207405-61-6 |
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Molecular Formula | C11H18N2O3 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | tert-butyl (5E)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9+ |
Standard InChI Key | ACQUHAODYILYFJ-FMIVXFBMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC\2CC1C/C2=N\O |
SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
Structural Characteristics and Physical Properties
Chemical Structure and Identification
Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibits a complex three-dimensional structure with the following identifiers:
Property | Value |
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CAS Registry Number | 207405-61-6 |
Molecular Formula | C11H18N2O3 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | tert-butyl (5E)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
SMILES Notation | CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
Standard InChIKey | ACQUHAODYILYFJ-FMIVXFBMSA-N |
The structure comprises a bicyclic [2.2.1] system with a nitrogen atom at the 2-position, a hydroxyimino group at the 5-position, and a tert-butoxycarbonyl group attached to the nitrogen .
Physical Properties
The physical properties of this compound are important for its applications and handling:
Property | Characteristics |
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Physical State | Solid |
Solubility | Limited solubility in water; soluble in organic solvents |
Storage Conditions | Recommended at 2-8°C |
Purity (Commercial) | Typically available at 95% or higher purity |
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis requires careful control of reaction conditions:
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Temperature management is crucial for selectivity and yield
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Choice of solvents affects reaction rates and product purity
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Catalysts can significantly impact the efficiency of certain steps
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Purification techniques, including column chromatography, are essential for obtaining high-purity material
Chemical Properties and Reactions
Key Chemical Properties
The reactivity of tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is largely determined by its functional groups:
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The hydroxyimino (=N-OH) group can participate in various transformations, including reduction to amines and oxidation
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The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen and can be selectively removed under acidic conditions
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The bicyclic framework provides conformational rigidity, which can influence reaction outcomes
Common Reactions
The compound can undergo several types of reactions:
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Deprotection reactions: Removal of the Boc group using acids like trifluoroacetic acid or HCl
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Reduction reactions: Conversion of the hydroxyimino group to other functional groups
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Substitution reactions: Modifications at various positions of the bicyclic system
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Coupling reactions: Utilization as a building block in the synthesis of more complex molecules
Applications in Research and Industry
Medicinal Chemistry Applications
Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate has potential applications in medicinal chemistry:
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As a building block for the synthesis of biologically active compounds
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In the development of conformationally restricted analogs of bioactive molecules
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Potentially as a precursor for compounds with activity against specific biological targets
Related 2-azabicyclo[2.2.1]heptane derivatives have shown promise as orexin receptor antagonists, suggesting potential applications in the treatment of:
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Eating disorders
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Drinking disorders
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Sleep disorders
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Cognitive dysfunctions in psychiatric and neurologic disorders
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis due to its:
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Conformationally restricted bicyclic framework
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Functional groups that can be selectively modified
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Potential to introduce structural diversity in synthetic pathways
Hazard Type | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Comparative Analysis with Related Compounds
Structural Analogs
Comparing tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate with structurally related compounds provides insights into structure-activity relationships and potential applications.
Compound | CAS Number | Key Structural Differences |
---|---|---|
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | 207405-60-5 | Contains hydroxyl (-OH) instead of hydroxyimino (=N-OH) at position 5 |
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 198835-06-2 | Contains carbonyl (=O) instead of hydroxyimino (=N-OH) at position 5 |
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | 1251924-87-4 | Contains hydroxyl and trifluoromethyl groups at position 6 instead of hydroxyimino at position 5 |
Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate | 913575-12-9 | Different ring system (8-azabicyclo[3.2.1]octane) with hydroxyimino at position 3 |
Structure-Activity Relationships
The structural variations among these related compounds can significantly impact their chemical and biological properties:
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The position of functional groups within the bicyclic system affects reactivity patterns
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The nature of the functional group (hydroxy vs. hydroxyimino vs. oxo) influences hydrogen bonding capabilities and potential for further chemical transformations
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The ring size and arrangement (e.g., [2.2.1] vs. [3.2.1] systems) affects conformational properties and binding to biological targets
Current Research and Future Perspectives
Recent Studies
Recent research involving azabicyclic compounds related to tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate has focused on:
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Development of synthetic methodologies to access these complex structures more efficiently
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Exploration of their potential as scaffolds for drug discovery
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Investigation of their biological activities, particularly as modulators of central nervous system (CNS) targets
Future Research Directions
Several promising research directions could further exploit the potential of this compound:
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Development of more efficient and selective synthetic routes
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Exploration of its potential as a building block in the synthesis of complex bioactive molecules
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Investigation of its biological activities and potential therapeutic applications
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Structure-activity relationship studies to optimize properties for specific applications
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